ethanesulfonoimidamide hydrochloride
Description
Historical Trajectories and Milestones in Iminosulfonamide Chemistry
The journey of iminosulfonamide chemistry, though not as extensively documented as that of its close relatives, the sulfonamides, has its own significant milestones. The foundational chemistry of sulfonamides was established in the early 20th century, leading to the groundbreaking discovery of their antibacterial properties. nih.gov This paved the way for chemists to explore related sulfur-nitrogen functionalities.
The core sulfonimidamide functional group, which is an aza-analogue of a sulfonamide where one of the sulfonyl oxygens is replaced by a nitrogen atom, was first reported in the 1930s. researchgate.net However, for many decades, these compounds remained largely a niche area of study. The latter half of the 20th century and the early 21st century witnessed a renewed interest, driven by the quest for novel bioactive molecules and new reagents for organic synthesis. nih.govmdpi.com Key developments in synthetic methodologies, particularly those enabling the controlled and efficient formation of the S(VI)=N bond, have been crucial in bringing iminosulfonamides to the forefront of modern chemical research. mdpi.com
Contemporary Significance and Emerging Roles in Synthetic Organic Chemistry
In recent years, sulfonimidamides have emerged as a functional group of considerable interest, particularly in the fields of medicinal and agricultural chemistry. researchgate.net They are increasingly recognized as valuable bioisosteres for the ubiquitous sulfonamide group. The introduction of a nitrogen atom in place of an oxygen allows for an additional vector for substitution, creating a chiral sulfur center and enabling the fine-tuning of a molecule's physicochemical properties. researchgate.netmdpi.com This has led to the exploration of sulfonimidamides in the design of novel therapeutic agents and agrochemicals. nih.gov
From the perspective of synthetic organic chemistry, the development of new methods for the synthesis of sulfonimidamides has been a significant area of research. Modern synthetic strategies, such as those involving hypervalent iodine-mediated NH transfer, have made these compounds more accessible. mdpi.com Furthermore, the unique reactivity of the sulfonimidamide group is being harnessed in various chemical transformations, showcasing its potential as a versatile building block in the construction of complex molecular architectures. researchgate.net
Fundamental Structural Attributes and Anticipated Reactivity Profiles of Ethanesulfonoimidamide Hydrochloride
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structural attributes and reactivity can be inferred from the general principles of simple alkyl sulfonimidamides and their hydrochloride salts.
Structural Attributes:
This compound possesses a central hexavalent sulfur atom bonded to an ethyl group, an oxygen atom (as part of the S=O bond), and two nitrogen atoms (one in an imide, S=NH, and one in an amide, S-NH2, linkage). The hydrochloride salt form indicates that one of the nitrogen atoms is protonated. The core structure features a tetrahedral geometry around the sulfur atom. The presence of the S=N double bond and the chiral sulfur center are key structural features.
Anticipated Reactivity Profile:
The reactivity of this compound is expected to be dictated by the various functional groups present in the molecule. The protonated nitrogen atom would render the compound acidic. The S=N bond can be susceptible to nucleophilic attack, and the N-H protons are exchangeable. The lone pair of electrons on the unprotonated nitrogen can act as a nucleophile. The molecule could potentially undergo reactions such as N-alkylation, N-acylation, and reactions involving the acidic proton. The stability of the compound would be influenced by factors such as pH and the presence of strong nucleophiles or electrophiles.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2703780-77-0 |
| Molecular Formula | C2H9ClN2OS |
| Molecular Weight | 144.62 g/mol |
Contextualization within the Broader Field of Sulfur-Nitrogen Containing Compounds
This compound is a member of the vast and diverse family of sulfur-nitrogen (S-N) containing compounds. This class of compounds has a rich history, with early examples like tetrasulfur tetranitride (S4N4) being known for their unusual structures and reactivity. The field of S-N chemistry encompasses a wide array of functionalities, from simple acyclic molecules to complex heterocyclic systems.
These compounds are of interest not only for their fundamental chemical properties but also for their wide-ranging applications. They play a role in materials science, with some S-N polymers exhibiting interesting electronic properties. In organic synthesis, S-N reagents are utilized for various transformations. Furthermore, the biological significance of S-N compounds is increasingly being recognized, with some naturally occurring and synthetic derivatives displaying potent biological activities. The study of this compound and other iminosulfonamides contributes to the broader understanding of the structure, bonding, and reactivity of this important class of molecules.
Properties
CAS No. |
2703780-77-0 |
|---|---|
Molecular Formula |
C2H9ClN2OS |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for Ethanesulfonoimidamide Hydrochloride
De Novo Synthesis of the Ethanesulfonoimidamide Hydrochloride Core
The construction of the this compound core is a multi-step process that begins with readily available precursors and culminates in the formation of the target molecule. The strategic selection of starting materials and the optimization of reaction conditions are paramount to achieving high yields and purity.
Precursor Chemistry and Strategic Selection of Starting Materials
The synthesis of the ethanesulfonoimidamide core logically commences with ethanesulfonyl chloride (1) as a key precursor. Ethanesulfonyl chloride is a commercially available reagent or can be synthesized through various established methods, such as the oxidative chlorination of ethane (B1197151) thiol or the reaction of ethanesulfonic acid with a chlorinating agent like thionyl chloride.
A plausible and strategic pathway to ethanesulfonoimidamide involves the initial conversion of ethanesulfonyl chloride (1) to ethanesulfonamide (B75362) (2). This transformation is typically achieved by reacting ethanesulfonyl chloride with ammonia (B1221849). The resulting ethanesulfonamide serves as a crucial intermediate, poised for the introduction of the second nitrogen atom to form the imidamide moiety.
The subsequent step involves the activation of the sulfonamide. One common approach in the broader synthesis of sulfonimidamides is the conversion of the sulfonamide to a sulfonoimidoyl chloride. For ethanesulfonamide, this would yield ethanesulfonoimidoyl chloride. This intermediate is highly reactive and serves as an excellent electrophile for the subsequent amination step.
The final key step in forming the core structure is the reaction of the activated intermediate, such as ethanesulfonoimidoyl chloride, with a nitrogen source. The use of ammonia or an ammonia equivalent would lead to the formation of ethanesulfonoimidamide. The resulting free base can then be treated with hydrochloric acid to afford the desired this compound (3).
| Compound Name | Structure | Role in Synthesis |
| Ethanesulfonyl chloride | CH3CH2SO2Cl | Primary Precursor |
| Ethanesulfonamide | CH3CH2SO2NH2 | Intermediate |
| This compound | CH3CH2S(O)(NH)NH2·HCl | Final Product |
Optimized Reaction Conditions and Process Parameters for High Yield and Selectivity
The efficiency of the synthesis is highly dependent on the careful control of reaction conditions. For the initial conversion of ethanesulfonyl chloride to ethanesulfonamide, the reaction is typically carried out in a suitable solvent, such as diethyl ether or dichloromethane, at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction with ammonia.
The activation of ethanesulfonamide to an intermediate like a sulfonoimidoyl chloride often requires specific reagents. For instance, the use of reagents like phosphorus pentachloride (PCl5) or triphenylphosphine/carbon tetrachloride (PPh3/CCl4) can effect this transformation. The choice of solvent is critical, with non-protic solvents like chlorinated hydrocarbons being preferred to avoid unwanted side reactions.
The final amination step to form the ethanesulfonoimidamide requires careful selection of the nitrogen source and reaction conditions to maximize yield and minimize the formation of byproducts. The subsequent hydrochlorination is typically a straightforward process involving the addition of a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to a solution of the ethanesulfonoimidamide free base, leading to the precipitation of the hydrochloride salt.
| Reaction Step | Typical Reagents | Solvent | Temperature | Key Considerations |
| Sulfonamide Formation | Ethanesulfonyl chloride, Ammonia | Dichloromethane | 0 °C | Control of exothermicity |
| Sulfonamide Activation | Ethanesulfonamide, PCl5 | Carbon tetrachloride | Reflux | Anhydrous conditions |
| Imidamide Formation | Ethanesulfonoimidoyl chloride, Ammonia | Diethyl ether | Low temperature | Stoichiometry of ammonia |
| Hydrochloride Salt Formation | Ethanesulfonoimidamide, HCl | Diethyl ether | Room temperature | Anhydrous HCl |
Regioselective and Stereoselective Control in Bond Formation Reactions
The core structure of ethanesulfonoimidamide does not possess chiral centers, and therefore, stereoselectivity is not a primary concern in its de novo synthesis. However, regioselectivity becomes a critical factor during the functionalization of the imidamide nitrogen atoms, as discussed in the subsequent section. The symmetry of the initial amination of the activated sulfonamide intermediate with ammonia ensures that only one product is formed.
Refined Isolation and Purification Protocols for Intermediate and Final Products
Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. Ethanesulfonamide, being a solid, can often be purified by recrystallization from a suitable solvent system, such as ethanol-water.
The activated intermediates, such as sulfonoimidoyl chlorides, are often moisture-sensitive and may be used in the next step without extensive purification after removal of the reaction byproducts by filtration and evaporation of the solvent.
The final product, this compound, is an ionic salt and is typically purified by precipitation from the reaction mixture, followed by washing with a non-polar solvent to remove any unreacted starting materials or non-polar byproducts. If necessary, recrystallization from a polar solvent or a solvent mixture can be employed to achieve higher purity. The purity can be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Targeted Functionalization and Derivatization Strategies for Ethanesulfonoimidamide Scaffold
The presence of two distinct nitrogen atoms in the ethanesulfonoimidamide scaffold offers opportunities for targeted functionalization, allowing for the synthesis of a diverse range of derivatives with potentially tailored properties.
N-Alkylation and N-Acylation Reactions on the Imidamide Nitrogen Atoms
The nitrogen atoms of the imidamide group exhibit different nucleophilicities, which can be exploited for regioselective functionalization. The terminal NH2 group is generally more nucleophilic than the NH group adjacent to the sulfonyl moiety.
N-Alkylation: The selective N-alkylation of the terminal nitrogen can be achieved by using a suitable alkylating agent, such as an alkyl halide, in the presence of a mild base. The choice of base is critical to avoid deprotonation of the less nucleophilic nitrogen. For instance, using a hindered base or controlling the stoichiometry of a non-hindered base can favor mono-alkylation at the more nucleophilic site. Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of related sulfonimidamides, which could be applicable here. researchgate.net
N-Acylation: Similar to alkylation, N-acylation with an acylating agent, such as an acyl chloride or anhydride, can be directed to the more nucleophilic terminal nitrogen atom. The use of a base, such as pyridine (B92270) or triethylamine, is typically required to scavenge the acid byproduct. Recent studies on the N-monoacylation of protected sulfonimidamides have demonstrated the feasibility of selective acylation. thieme.de These methods often involve the use of a stoichiometric acylating reagent prepared from an acyl chloride and a heterocyclic compound like pyridazine. thieme.de The resulting N-acyl derivatives can be valuable for modulating the electronic and steric properties of the parent compound.
| Functionalization | Reagent Type | Typical Conditions | Expected Regioselectivity |
| N-Alkylation | Alkyl halide | Mild base (e.g., K2CO3), Phase-transfer catalyst | Predominantly on the terminal NH2 |
| N-Acylation | Acyl chloride | Base (e.g., Pyridine) | Predominantly on the terminal NH2 |
Modifications and Diversification of the Ethanesulfonyl Moiety
The ethanesulfonyl group of this compound serves as a versatile scaffold for synthetic modifications, allowing for the introduction of diverse functionalities and the modulation of the compound's physicochemical properties. A key precursor for these modifications is ethanesulfonyl chloride, which can be synthesized by reacting ethyl mercaptan with chlorine gas in water. nih.gov
One common strategy for diversification involves nucleophilic substitution reactions at the sulfonyl group. While direct displacement of the chloride from ethanesulfonyl chloride is a primary route to introduce new functionalities, further modifications can be achieved on the resulting ethanesulfonamide or related derivatives. For instance, the synthesis of naphthalimide-functionalized polymethacrylates has been achieved through reactions involving sulfinate addition to an azo moiety, demonstrating the potential for incorporating complex structures onto a sulfonyl-containing backbone. rsc.org
The ethanesulfonyl moiety can also be incorporated into larger molecular frameworks through various synthetic routes. For example, the synthesis of monomeric units of naphthalimide sulfonylhydrazides involves the reaction of a hydrazine (B178648) derivative with a sulfonyl chloride. rsc.org While direct acylation can sometimes lead to mixtures of products, alternative routes involving protecting groups can significantly improve the yield of the desired product. rsc.org
| Modification Strategy | Reagents/Conditions | Outcome | Reference |
| Nucleophilic Substitution | Nucleophile (e.g., amine, alcohol) | Formation of new sulfonamide or sulfonate ester | |
| Sulfinate Addition | Sulfinate salt, Azo compound | Covalent attachment of sulfonyl group | rsc.org |
| Protecting Group Chemistry | Triethylsilyl chloride (TESCl), Acidic deprotection | Selective reaction at other sites | rsc.org |
| Incorporation into Polymers | Radical polymerization (e.g., AIBN) | Synthesis of functional polymers | rsc.org |
Exploration of Cross-Coupling Reactions Involving Ethanesulfonoimidamide Derivatives
Cross-coupling reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation, and their application to ethanesulfonoimidamide derivatives opens up vast possibilities for creating novel and complex molecules. nih.govnih.gov These reactions typically involve a metal catalyst, often palladium, that facilitates the coupling of an organic halide or triflate with an organometallic reagent. nih.govyoutube.comyoutube.com
Several types of cross-coupling reactions are particularly relevant for the diversification of ethanesulfonoimidamide derivatives. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely employed for the formation of biaryl structures. nih.govyoutube.com The Negishi coupling, employing organozinc reagents, and the Stille coupling, which uses organotin compounds, are other valuable methods for C-C bond formation. youtube.comyoutube.com For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination is a go-to reaction, enabling the formation of C-N bonds with a wide range of amines. nih.govyoutube.com
The success of these cross-coupling reactions often hinges on the choice of catalyst, ligands, and reaction conditions. Ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (dppf) have been instrumental in expanding the scope of these reactions to include a wider variety of substrates. nih.gov The development of catalyst precursors, which are stable and easy to handle, has also simplified the practical application of these powerful synthetic methods. youtube.com
| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed | Catalyst/Ligand System | Reference |
| Suzuki-Miyaura Coupling | Organoboron | C-C | Pd catalyst | nih.govyoutube.com |
| Negishi Coupling | Organozinc | C-C | Pd catalyst | youtube.comyoutube.com |
| Stille Coupling | Organotin | C-C | Pd catalyst | youtube.comyoutube.com |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, BINAP, dppf | nih.govyoutube.com |
Design and Synthesis of Ethanesulfonoimidamide-Based Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The design of chiral auxiliaries based on the ethanesulfonoimidamide framework offers the potential for developing new and efficient tools for asymmetric synthesis. Sulfur-containing chiral auxiliaries have demonstrated considerable utility in a variety of asymmetric transformations, often providing high levels of stereocontrol. scielo.org.mx
The synthesis of such auxiliaries would likely involve the coupling of an enantiomerically pure amine or amino alcohol with ethanesulfonyl chloride or a derivative. The resulting chiral sulfonamide could then be used to direct subsequent reactions. For example, oxazolidinone auxiliaries, which are widely used in asymmetric synthesis, are prepared from amino alcohols. wikipedia.org Similarly, camphorsultam, another effective chiral auxiliary, is derived from camphor. wikipedia.org
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a reaction and the ease with which it can be removed and recovered. wikipedia.orgscielo.org.mx Pseudoephenamine, for instance, has emerged as a practical chiral auxiliary that provides excellent stereocontrol in alkylation reactions and is readily cleaved from the product. nih.gov The development of ethanesulfonoimidamide-based chiral auxiliaries would require careful consideration of these factors to ensure their practical utility in asymmetric synthesis.
| Chiral Auxiliary Type | Precursor | Key Feature | Reference |
| Oxazolidinones | Amino alcohols | Versatile for various asymmetric reactions | wikipedia.org |
| Camphorsultam | Camphor | High diastereoselectivity | wikipedia.org |
| Pseudoephenamine | (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol | Excellent stereocontrol in alkylations | nih.gov |
| Sulfur-based Auxiliaries | Amino acids | High diastereoselectivity and ease of removal | scielo.org.mx |
Mechanistic Elucidation of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes.
Detailed Reaction Pathway Analysis and Identification of Transition States
The formation of the ethanesulfonoimidamide core and its subsequent modifications proceed through a series of elementary steps involving intermediates and transition states. For instance, in cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com Computational chemistry can be a powerful tool for mapping out these reaction pathways and identifying the structures and energies of transition states. This information can provide insights into the factors that control the reaction rate and selectivity. For example, understanding the transition state of the oxidative addition step can help in the rational design of more active catalysts. youtube.com
Kinetic and Thermodynamic Investigations of Formation and Derivatization Processes
Kinetic studies provide valuable information about the rates of chemical reactions, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products. youtube.comnih.gov By studying the kinetics of the formation of this compound, one can determine the rate law and the activation energy for the reaction, which can help in optimizing reaction parameters such as temperature and concentration. nih.govyoutube.comyoutube.com
Thermodynamic control versus kinetic control is an important concept in understanding product distributions in reactions where multiple products can be formed. youtube.comyoutube.comyoutube.com The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. youtube.comyoutube.comyoutube.com By adjusting the reaction conditions, it is often possible to selectively favor the formation of one product over the other. For example, in the formation of enolates, using a bulky base at low temperatures often leads to the kinetic product, while a smaller base at higher temperatures can favor the thermodynamic product. youtube.comyoutube.com
Role of Catalysis and Solvent Effects on Reaction Mechanisms
Catalysts play a critical role in many of the synthetic transformations involving ethanesulfonoimidamide derivatives, particularly in cross-coupling reactions. youtube.com Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process. youtube.com The choice of catalyst and ligands can have a profound impact on the efficiency and selectivity of a reaction. rsc.org
Advanced Spectroscopic and Structural Characterization: Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For a comprehensive understanding of ethanesulfonoimidamide hydrochloride, a suite of advanced NMR experiments is employed.
Two-dimensional (2D) NMR experiments are powerful tools for mapping the connectivity and spatial relationships between atoms within a molecule. numberanalytics.comsdsu.edu For this compound, a combination of COSY, HSQC, HMBC, and NOESY experiments would provide a complete picture of its structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a cross-peak would be expected between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their adjacent relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C). numberanalytics.com It would show correlations between the methyl protons and the methyl carbon, and the methylene protons and the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. numberanalytics.com For this compound, HMBC is crucial for connecting the ethyl group to the sulfonoimidamide core. Correlations would be expected from the methylene protons to the sulfur-bearing carbon of the imidamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which is invaluable for determining the molecule's conformation. numberanalytics.com For instance, NOESY could reveal through-space interactions between the protons of the ethyl group and the N-H protons of the imidamide moiety.
A hypothetical dataset for the 2D NMR analysis of this compound is presented below:
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |
|---|---|---|---|---|
| CH₃ | 1.3 | 15.0 | C(2) | CH₂ |
| CH₂ | 3.2 | 50.0 | C(1) | CH₃ |
| NH | 8.5, 9.0 | - | C(1) | - |
Solid-state NMR (ssNMR) provides detailed structural information about materials in their solid form, which is particularly useful for studying crystalline and amorphous phases. nih.gov For this compound, ssNMR can differentiate between polymorphs and provide insights into the local environment of each atom in the crystal lattice. nih.gov
A key application of ssNMR for this compound is the analysis of the hydrochloride salt using ³⁵Cl SSNMR. rsc.orgrsc.org The chlorine nucleus is highly sensitive to its local environment, making ³⁵Cl SSNMR an excellent probe for characterizing the hydrogen bonding interactions between the chloride ion and the protonated imidamide group. nih.gov The quadrupolar coupling constant (C(Q)) and the chemical shift anisotropy (CSA) are parameters extracted from the ³⁵Cl SSNMR spectrum that provide detailed information about the geometry and electronic structure of the chloride ion's surroundings. rsc.org
Hypothetical ³⁵Cl Solid-State NMR Parameters for this compound
| Parameter | Value |
|---|---|
| Quadrupolar Coupling Constant (C(Q)) | 3.5 MHz |
| Asymmetry Parameter (η(Q)) | 0.2 |
To overcome challenges in spectral overlap and to gain deeper mechanistic insights, isotopic labeling can be employed. nih.govnih.gov For this compound, selective enrichment with ¹³C and ¹⁵N isotopes would be highly beneficial. For instance, synthesizing the compound with a ¹³C-labeled ethyl group would simplify the assignment of carbon signals and facilitate the analysis of long-range correlations in HMBC spectra. Similarly, ¹⁵N labeling of the imidamide nitrogen atoms would allow for direct observation of these nuclei, providing valuable information about their chemical environment and involvement in hydrogen bonding.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov These techniques are highly effective for identifying functional groups and studying molecular conformation and intermolecular interactions. esisresearch.org
The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups.
Hypothetical Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Imidamide) | Stretching | 3400-3200 | 3400-3200 |
| C-H (Ethyl) | Stretching | 3000-2850 | 3000-2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 | 1350-1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 | 1160-1120 |
| C-N | Stretching | 1250-1020 | 1250-1020 |
The positions and shapes of the vibrational bands are sensitive to the molecule's conformation and the strength of intermolecular interactions, such as hydrogen bonding. For this compound, the N-H stretching vibrations would be particularly informative. Broadening and a shift to lower frequencies of the N-H bands in the FT-IR spectrum would indicate the presence of strong hydrogen bonding between the protonated imidamide group and the chloride anion. nih.gov Conformational changes in the ethyl group could also be monitored by observing shifts in the C-H bending and rocking modes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation of Derivatives and Fragmentation Pathway Analysis (MS/MS)
High-resolution mass spectrometry (HRMS) is an indispensable tool in modern pharmaceutical analysis, offering unparalleled accuracy and sensitivity for the structural elucidation of novel compounds and their derivatives. researchgate.netmdpi.com For a molecule like this compound, HRMS would be critical in confirming its elemental composition and that of any synthesized derivatives. This technique can measure the mass-to-charge ratio (m/z) of ions with exceptional precision, often to within a few parts per million (ppm). nih.gov This level of accuracy allows for the confident determination of a molecule's elemental formula, a fundamental step in its characterization. mdpi.com
Beyond exact mass determination, tandem mass spectrometry (MS/MS) provides profound insights into the compound's structure by analyzing its fragmentation pathways. nih.govnih.gov In an MS/MS experiment, ions of the parent molecule are isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structural puzzle. For this compound, this would involve identifying characteristic neutral losses and fragment ions that would reveal the connectivity of the ethyl, sulfonyl, and imidamide groups. The fragmentation pattern serves as a structural fingerprint, invaluable for identifying the compound in complex mixtures and for elucidating the structures of its metabolites or degradation products. nih.gov The systematic study of these fragmentation patterns is crucial for building a comprehensive profile of the molecule's chemical behavior. nih.gov
The data generated from these analyses would be meticulously compiled. Below is a hypothetical representation of how such data might be presented.
Table 1: Hypothetical HRMS and MS/MS Fragmentation Data for this compound
| Analysis Type | Parameter | Hypothetical Value | Interpretation |
| HRMS | Theoretical m/z | [Calculated Value] | Expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| Measured m/z | [Experimental Value] | Experimentally determined mass-to-charge ratio. | |
| Mass Error (ppm) | < 5 ppm | High accuracy confirmation of the elemental composition. | |
| MS/MS | Precursor Ion (m/z) | [Experimental Value from HRMS] | The parent ion selected for fragmentation. |
| Major Fragment Ions (m/z) | [List of m/z values] | Key pieces of the molecule resulting from fragmentation. | |
| Corresponding Neutral Losses | [List of mass units] | Fragments lost from the parent ion, indicating specific structural motifs. |
X-ray Crystallography and Advanced Solid-State Structural Analysis
The solid-state properties of a pharmaceutical compound are of paramount importance, influencing its stability, solubility, and bioavailability. X-ray crystallography and other solid-state analysis techniques provide the definitive picture of a molecule's three-dimensional structure and its interactions in the crystalline state.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This powerful technique would provide an unambiguous determination of the molecular geometry and conformational preferences of this compound. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be constructed, from which atomic coordinates, bond lengths, bond angles, and torsion angles can be derived with high precision. nih.gov This information is fundamental to understanding the molecule's intrinsic structural features, which in turn dictate its chemical and biological activity.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
Polymorphism and Crystal Engineering Studies of this compound
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties. nih.gov Crystal engineering is the deliberate design of crystalline materials with desired properties based on an understanding of intermolecular interactions. nih.govusf.edu
Studies in this area for this compound would involve systematic attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify any polymorphic forms. Each potential polymorph would be characterized by techniques such as powder X-ray diffraction (PXRD) to identify its unique diffraction pattern. nih.gov The goal of these crystal engineering studies would be to identify the most stable polymorph or to create novel crystalline forms, such as co-crystals, with improved properties. nih.govnih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetic properties of molecules. Such studies would provide fundamental insights into ethanesulfonoimidamide hydrochloride.
Electronic Structure Analysis
An analysis of the electronic structure would reveal key characteristics of the molecule. This typically includes:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A large gap suggests high stability, while a small gap indicates a molecule is more prone to reaction.
Charge Distribution: Understanding how charge is distributed across the atoms of this compound would identify electrophilic and nucleophilic sites, which is essential for predicting its interaction with other molecules.
Electrostatic Potential Surface (EPS): The EPS map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Prediction of Spectroscopic Properties
Computational methods can predict spectroscopic data, which is vital for the experimental characterization of a compound. For this compound, this would involve:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) provides a theoretical fingerprint of the molecule, allowing for the assignment of experimental vibrational bands to specific molecular motions.
Conformational Analysis and Energy Landscapes
Most molecules can exist in various spatial arrangements or conformations. A conformational analysis of this compound would identify the most stable conformers and the energy barriers for conversion between them. This information is crucial for understanding its three-dimensional structure and how that influences its physical and chemical properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a time-resolved picture of molecular motion, offering insights that are complementary to static quantum chemical calculations.
Dynamic Behavior and Conformational Transitions
MD simulations could model the dynamic behavior of this compound in both the solid state and in solution. This would allow for the observation of conformational transitions over time, providing a deeper understanding of the molecule's flexibility and the timescales of these changes.
Solvation Effects and Intermolecular Interactions
The behavior of a molecule is significantly influenced by its environment. MD simulations are particularly well-suited for studying:
Solvation Effects: By simulating this compound in a solvent box (e.g., water), one could analyze the structure of the solvation shells and the energetics of the solvation process.
Intermolecular Interactions: These simulations would detail the specific interactions, such as hydrogen bonds, between the solute and solvent molecules, which are critical for understanding its solubility and behavior in solution.
Without dedicated research in these areas, a comprehensive, data-driven understanding of this compound from a theoretical and computational perspective remains speculative. The generation of specific data tables and detailed research findings as requested is not possible in the absence of published studies on this particular compound.
An in-depth analysis of the scientific literature reveals a notable absence of specific research focused on "this compound." This particular chemical structure does not appear in prominent chemical databases or peer-reviewed publications under this name. The available scientific data predominantly centers on related, yet distinct, sulfonamide-containing compounds.
Consequently, a detailed article on the theoretical and computational chemistry of "this compound," as per the requested outline, cannot be generated without resorting to speculation. The principles of scientific accuracy and reliance on verifiable data preclude the creation of content for which no empirical or theoretical foundation can be found in existing research.
It is crucial to differentiate between established compounds with a body of research and theoretical structures that have not been synthesized or studied. While computational chemistry allows for the theoretical exploration of novel molecules, no such studies for "this compound" are currently available in the public domain. Therefore, any discussion of its reactivity, reaction pathways, or the design of its derivatives would be entirely hypothetical and not based on scientific evidence.
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
Ethanesulfonoimidamide Hydrochloride as a Synthetic Reagent and Building Block
As a synthetic reagent, this compound offers a reactive platform for the introduction of the sulfonoimidoyl group into organic molecules. This moiety is valued for its chemical stability, chirality, and ability to act as a bioisostere for more common functional groups like carboxylic acids and sulfonamides. nih.gov
The core structure of ethanesulfonoimidamide contains a nitrogen atom poised for transfer, making it a potential participant in nitrogen transfer reactions, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. Metal-catalyzed nitrene transfer reactions, for instance, are powerful methods for synthesizing nitrogen-containing compounds like sulfoximines and sulfonimidamides. bohrium.com In this context, this compound could serve as a precursor or a substrate in reactions aimed at constructing more complex sulfonimidamide-containing molecules.
The development of new synthetic strategies for sulfur-bearing functional groups is crucial in drug discovery. bohrium.com Amidation processes, which involve the formation of an amide bond, could potentially utilize this compound as an amine source. The N-H bonds in the molecule can react with activated carboxylic acid derivatives to form N-acylated products, thereby incorporating the ethanesulfonoimidoyl group into a larger molecular framework. The iron-catalyzed nitrene transfer reaction provides a pathway for the synthesis of related sulfinamidines from sulfenamides, highlighting the diverse reactivity of sulfur-nitrogen compounds in nitrogen transfer processes. bohrium.com
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. nih.govnih.gov
Given its structure, featuring an amine-like moiety, this compound is a candidate for participation in several types of MCRs. For example, in a Mannich-type reaction, which typically involves an amine (often as a hydrochloride salt), an aldehyde, and a compound with an active hydrogen, ethanesulfonoimidamide could serve as the amine component to produce aminomethyl derivatives. mdpi.com Similarly, isocyanide-based MCRs like the Ugi and Passerini reactions offer pathways to complex amide and ester structures, respectively. nih.govmdpi.com The incorporation of the unique ethanesulfonoimidamide scaffold through such reactions could lead to novel molecular architectures with interesting chemical and physical properties.
| Multicomponent Reaction | Typical Reactants | Potential Role of this compound | Resulting Scaffold |
|---|---|---|---|
| Mannich Reaction | Amine (or Ammonia), Aldehyde, Active Hydrogen Compound | Amine Component | β-Amino Carbonyl Compound Derivative |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Amine Component | Bis-amide |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | (Post-reaction modification) | α-Acyloxyamide |
| Asinger Reaction | α-Mercaptoketone/Aldehyde, Aldehyde/Ketone, Ammonia (B1221849) | Ammonia/Amine Source | Thiazoline |
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be viewed as a synthon for the chiral ethanesulfonoimidoyl group. This functional group is considered a valuable motif in medicinal chemistry as it can act as a chiral bioisostere for carboxylic acids and sulfonamides, which are common in many drug candidates. nih.gov Its incorporation can lead to molecules with improved physicochemical properties such as stability and solubility. nih.gov The synthesis of complex molecules often benefits from the use of MCRs to rapidly build topologically rich chemotypes, and the inclusion of building blocks like ethanesulfonoimidamide can introduce desirable complexity and functionality. nih.gov
Utilization as a Ligand or Precursor for Catalysis
The nitrogen and oxygen atoms within the ethanesulfonoimidamide structure offer potential coordination sites for metal ions, making it a candidate for use as a ligand in transition metal catalysis. The design of novel ligands is a critical aspect of advancing catalytic chemistry. chiba-u.jp
The field of coordination chemistry has rapidly expanded, with a significant focus on the development of ligands that can form stable and reactive complexes with transition metals. mdpi.com Ligands derived from ethanesulfonoimidamide could be designed to coordinate with various transition metals such as platinum, palladium, nickel, or copper. chiba-u.jp The synthesis of such ligands would involve modifying the core ethanesulfonoimidamide structure to include additional donor atoms or to tune its steric and electronic properties. For instance, attaching phosphine (B1218219) groups to the molecule could create pincer-type ligands, which are known to form highly stable and active catalysts. nih.gov The resulting transition metal complexes could find applications in a wide range of catalytic reactions, including photoreactions, by harnessing the unique properties of both the metal center and the ligand. chiba-u.jp Research has demonstrated that ligands derived from renewable feedstocks can sometimes even outperform traditional petrochemical-based ligands in catalytic applications. nih.gov
The inherent chirality of the sulfonimidamide group is a key feature that can be exploited in asymmetric catalysis. nih.gov Enantioselective and diastereoselective reactions are crucial for producing single-enantiomer compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.
Ethanesulfonoimidamide-derived ligands could be used to create chiral catalysts that can control the stereochemical outcome of a reaction. For example, in a desymmetrization reaction, a chiral catalyst can selectively react with one of two identical functional groups in a prochiral molecule to produce a chiral product with high enantiomeric excess. nih.gov A study on the enantioselective acylation of sulfonimidamides using a cinchona alkaloid-derived catalyst demonstrated that the sulfonimidamide substrate is anchored to the catalyst through hydrogen bonds, enabling high levels of stereocontrol. nih.gov This principle could be applied to catalysts derived from ethanesulfonoimidamide itself, where it would act as a chiral ligand to induce enantioselectivity in transformations such as hydrogenations, C-H functionalizations, or cyclizations. nih.gov
| Catalytic Transformation | Catalyst Type | Potential Role of Ethanesulfonoimidamide-Derived Ligand | Research Finding |
|---|---|---|---|
| Enantioselective Acylation | Chiral Phosphinate Catalyst | As a chiral substrate or part of a chiral ligand | The phosphinate group and quinuclidine (B89598) nitrogen of the catalyst are crucial for high enantioselectivity. nih.gov |
| Diastereoselective C-H Functionalization | Dirhodium Catalyst | As a directing group or chiral auxiliary | Catalyst control can achieve high regio- and diastereoselectivity in the synthesis of N-unprotected pyrrolidines. nih.gov |
| Light-Induced Olefin Hydrosilylation | Platinum Complex | As a cyclopentadienyl-alternative ligand | Ligands from renewable sources can show higher catalytic activity than traditional petrochemical-based ligands. nih.gov |
Exploration in Organocatalysis and Biocatalysis Mimics
While direct studies focusing on this compound as an organocatalyst or a biocatalysis mimic are not extensively documented in peer-reviewed literature, the broader class of sulfonimidamides and their derivatives has garnered interest in catalysis. The structural features of this compound, particularly its chirality and hydrogen-bonding capabilities, suggest its potential as a valuable scaffold in these fields.
Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The sulfonimidamide functional group is a strong Brønsted acid and can also act as a hydrogen-bond donor. These properties are crucial for activating substrates and controlling the stereochemistry of reactions. Researchers have explored chiral sulfonimidamides as catalysts in a variety of asymmetric transformations, including Mukaiyama aldol (B89426) reactions, Diels-Alder reactions, and Friedel-Crafts alkylations. The ethyl group in this compound could influence the catalyst's solubility and steric environment, potentially tuning its activity and selectivity.
In the realm of biocatalysis mimics, scientists aim to design synthetic molecules that replicate the function of enzymes. The well-defined, three-dimensional structure of sulfonimidamides, combined with their ability to engage in specific hydrogen-bonding interactions, makes them attractive candidates for mimicking enzyme active sites. Although specific research on this compound in this capacity is nascent, the fundamental properties of the sulfonimidamide core suggest its potential for development into catalysts that can perform enzyme-like transformations with high specificity and efficiency. The hydrochloride salt form can also play a role in modulating the acidity and catalytic activity.
Development of Ethanesulfonoimidamide Derivatives in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the ethanesulfonoimidamide moiety make it a compelling building block for the creation of novel materials and supramolecular assemblies. The combination of a stereogenic sulfur center, acidic N-H protons, and multiple hydrogen-bond acceptors (oxygen and nitrogen atoms) provides a versatile platform for designing molecules that can self-assemble into highly ordered structures.
Self-Assembly Processes and Molecular Recognition Phenomena
The capacity of ethanesulfonoimidamide derivatives to form predictable and robust hydrogen-bonding networks is central to their application in self-assembly and molecular recognition. The N-H and S=N-H protons can act as hydrogen-bond donors, while the sulfonyl oxygens and the imino nitrogen serve as acceptors. This directional and specific bonding capability allows for the programmed assembly of molecules into larger, well-defined architectures such as dimers, chains, sheets, and more complex three-dimensional networks.
Molecular recognition, the specific binding of a guest molecule to a host, can be achieved by designing ethanesulfonoimidamide-based receptors with cavities or surfaces that are complementary in shape and chemical functionality to the target guest. The strength and directionality of the hydrogen bonds, along with other non-covalent interactions like π-stacking (if aromatic groups are incorporated into the derivative), can lead to high selectivity in guest binding.
Table 1: Hydrogen Bonding Parameters in Sulfonimidamide Derivatives
| Interaction Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
| N-H···O | 2.8 - 3.2 | 150 - 180 |
| N-H···N | 2.9 - 3.3 | 140 - 170 |
This table presents typical ranges for hydrogen bond geometries observed in crystal structures of related sulfonimidamide compounds, providing a basis for predicting the self-assembly behavior of ethanesulfonoimidamide derivatives.
Role in Crystal Engineering for Tailored Solid-State Structures and Properties
Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. The predictable hydrogen-bonding patterns of ethanesulfonoimidamide derivatives make them excellent candidates for this "bottom-up" approach to materials design. By modifying the substituents on the carbon and nitrogen atoms of the ethanesulfonoimidamide core, it is possible to fine-tune the intermolecular interactions and control the packing of molecules in the solid state.
This control over the crystal lattice allows for the engineering of materials with specific physical properties, such as:
Nonlinear optical (NLO) activity: By promoting the formation of non-centrosymmetric crystal structures.
Porosity: For applications in gas storage and separation.
Chirality: The inherent chirality of the sulfonimidamide group can be used to construct chiral solids for enantioselective separations or catalysis.
Polymorphism: The ability to exist in multiple crystalline forms, each with different properties, can be controlled by varying crystallization conditions.
Formation of Functional Materials (e.g., Hydrogen-Bonded Frameworks, Polymers)
The strong and directional hydrogen-bonding capabilities of ethanesulfonoimidamide derivatives have been harnessed to construct a variety of functional materials.
Hydrogen-Bonded Organic Frameworks (HOFs): These are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. Ethanesulfonoimidamide derivatives can serve as the nodes or linkers in these frameworks. The resulting materials can exhibit permanent porosity and be used for applications such as gas storage, separation, and heterogeneous catalysis. The tunability of the ethanesulfonoimidamide building block allows for the rational design of HOFs with specific pore sizes and chemical functionalities.
Polymers: Incorporation of the ethanesulfonoimidamide group into polymer backbones or as pendant groups can impart unique properties to the resulting materials. For example:
Enhanced thermal stability: The strong hydrogen bonding can increase the glass transition temperature and thermal decomposition temperature of the polymer.
Improved mechanical properties: Interchain hydrogen bonding can lead to materials with higher tensile strength and modulus.
Ion conductivity: When doped with salts, the sulfonimidamide groups can facilitate ion transport, making these polymers potential candidates for use as solid polymer electrolytes in batteries and fuel cells.
Table 2: Potential Applications of Ethanesulfonoimidamide-Based Materials
| Material Type | Key Structural Feature | Potential Application |
| Hydrogen-Bonded Organic Frameworks (HOFs) | Porous crystalline structure | Gas storage, separation, catalysis |
| Side-Chain Functionalized Polymers | Pendant ethanesulfonoimidamide groups | Ion-conductive membranes, high-performance plastics |
| Supramolecular Gels | Fibrillar networks formed by self-assembly | Drug delivery, tissue engineering |
Future Directions and Emerging Research Avenues
Greener Synthesis and Derivatization
A significant area of future research is the development of environmentally friendly methods for synthesizing and modifying ethanesulfonoimidamide hydrochloride. Traditional chemical synthesis often relies on harsh reagents and produces substantial waste. Green chemistry principles are being applied to create more sustainable pathways. This involves exploring the use of renewable starting materials, employing catalysts to improve reaction efficiency, and minimizing the use of hazardous solvents. The goal is to develop processes that are not only more environmentally benign but also more cost-effective and safer to operate.
Unconventional Reactivity and Novel Transformations
Researchers are actively investigating the unique reactivity of this compound to discover new chemical transformations. The presence of the sulfonoimidamide group imparts distinct electronic and steric properties to the molecule, which can be harnessed for novel synthetic applications. This includes exploring its use as a catalyst, a ligand for metal complexes, or as a building block for the synthesis of complex molecular architectures. Understanding these unconventional reactivity patterns will expand the synthetic utility of this compound.
Advanced Computational Modeling
The integration of advanced computational methods is poised to revolutionize the study of this compound. Quantum mechanical calculations, molecular dynamics simulations, and other computational tools can provide deep insights into the molecule's structure, properties, and reactivity. These predictive models can guide the rational design of new derivatives with tailored functionalities and help in predicting their behavior in different chemical environments. This computational-first approach can accelerate the discovery of new materials and synthetic pathways, reducing the need for extensive and time-consuming laboratory experimentation.
Automation and High-Throughput Experimentation
Automated synthesis platforms and high-throughput experimentation are set to play a crucial role in the future exploration of this compound. These technologies allow for the rapid synthesis and screening of a large number of derivatives and reaction conditions. By automating the repetitive tasks of chemical synthesis and analysis, researchers can significantly increase the pace of discovery. This will enable the efficient optimization of reaction conditions for its synthesis and the rapid identification of new applications for its derivatives in various fields, from materials science to medicinal chemistry.
Q & A
Q. What are the established synthesis protocols for ethanesulfonoimidamide hydrochloride, and how can reaction efficiency be optimized?
this compound (synonyms: acetamidine HCl, ethanimidamide hydrochloride) is typically synthesized via nucleophilic substitution or condensation reactions. Reaction efficiency can be optimized by controlling temperature (e.g., 40–60°C for amidation), using catalysts like triethylamine, and ensuring anhydrous conditions to minimize hydrolysis byproducts. Purification often involves recrystallization from ethanol or methanol, followed by HPLC validation (≥98% purity) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (e.g., 98.34% as per HPLC analysis) . Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, particularly the sulfonamide and imidamide functional groups. Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]⁺ = 110.5 g/mol). For hygroscopic samples, Karl Fischer titration ensures minimal water content .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to avoid inhalation of fine particles. Storage requires airtight containers at 2–8°C in desiccated environments to prevent hydrolysis. Degradation products should be monitored via periodic HPLC analysis, especially after long-term storage .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound's stability under varying physiological conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 37°C for 1–4 weeks. Analyze degradation kinetics using HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives). For in vitro assays, prepare stock solutions in DMSO or PBS, aliquot to avoid freeze-thaw cycles, and validate stability within 24 hours of use .
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons, apply one-way ANOVA with post-hoc Tukey tests. Ensure biological triplicates (n ≥ 3) and report confidence intervals (95% CI). Data contradictions (e.g., outlier IC₅₀ values) should be investigated via Grubbs’ test or replications .
Q. How can conflicting data on the compound's biological activity be resolved?
Contradictions in biological assays (e.g., inconsistent inhibition of IL-17A secretion) may arise from variations in cell culture conditions, compound purity, or assay sensitivity. Mitigate by:
- Validating purity via HPLC before each experiment .
- Standardizing cell lines and growth media across labs.
- Using positive controls (e.g., known RORγt inhibitors) to calibrate assays. Cross-referencing with structural analogs (e.g., Vimirogant hydrochloride’s selectivity data) can clarify mechanism-specific effects .
Methodological Best Practices
- Data Presentation : Organize results using IMRaD structure. Use tables/figures with descriptive captions (e.g., "Table 1: HPLC purity analysis under varying pH"). Include raw data in appendices .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols. Pseudonymize data and store encrypted backups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
